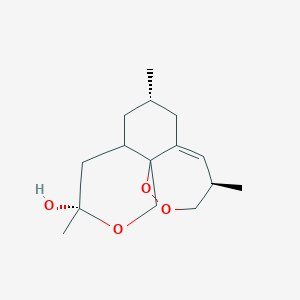
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide, also known as CMA, is a chemical compound that has shown promising results in scientific research. It is a member of the acetamide family and has been studied extensively for its potential applications in various fields. In
科学的研究の応用
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has also been studied for its antimicrobial and antifungal properties. In addition, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been used as a fluorescent probe for the detection of zinc ions in biological systems.
作用機序
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models. In addition, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have anti-inflammatory effects and can reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide is its versatility. It can be used in a variety of experimental settings and has shown promising results in various fields. However, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide is still a relatively new compound and its full range of effects and potential applications are still being explored. In addition, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for the study of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide. One area of research is the development of more efficient synthesis methods to produce higher yields of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide. Another area of research is the exploration of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide's potential applications in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide and its effects on various biological systems.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide involves the reaction of 2-chlorophenol with 2-methyl-8-quinolinecarboxaldehyde in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with N-(2-aminoethyl)acetamide to yield the final product, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide. The synthesis method has been optimized to yield high purity and high yield of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide.
特性
製品名 |
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide |
|---|---|
分子式 |
C18H15ClN2O2 |
分子量 |
326.8 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-9-10-13-5-4-7-15(18(13)20-12)21-17(22)11-23-16-8-3-2-6-14(16)19/h2-10H,11H2,1H3,(H,21,22) |
InChIキー |
OGEALEWTEAIZEN-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3Cl)C=C1 |
正規SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3Cl)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
